molecular formula C15H25F6N2O4S2+ B15061207 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium

1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium

Cat. No.: B15061207
M. Wt: 475.5 g/mol
InChI Key: HDUUSJFLMYIOAJ-UHFFFAOYSA-N
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Description

1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity, making it useful in various applications, including electrochemical devices and as solvents in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium typically involves the reaction of 1-methyl-3-octylimidazolium chloride with bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while redox reactions can produce reduced or oxidized forms of the ionic liquid .

Mechanism of Action

The mechanism of action of 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium involves its ability to stabilize charged intermediates and transition states in chemical reactions. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions facilitate the formation of complexes and enhance the reactivity of the compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium is unique due to its long octyl chain, which imparts distinct hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications requiring non-polar environments, such as certain types of catalysis and material synthesis .

Properties

Molecular Formula

C15H25F6N2O4S2+

Molecular Weight

475.5 g/mol

IUPAC Name

1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium

InChI

InChI=1S/C15H25F6N2O4S2/c1-3-4-5-6-7-8-9-22-10-11-23(2,12-22)13(28(24,25)14(16,17)18)29(26,27)15(19,20)21/h10-11,13H,3-9,12H2,1-2H3/q+1

InChI Key

HDUUSJFLMYIOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C[N+](C=C1)(C)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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